molecular formula C15H12N2O2 B3033360 3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1018517-02-6

3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B3033360
CAS No.: 1018517-02-6
M. Wt: 252.27 g/mol
InChI Key: UBPINVMHWWSCRI-UHFFFAOYSA-N
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Description

3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1018517-02-6) is a high-purity chemical building block prized for its unique fused heterocyclic structure, which combines an imidazo[1,5-a]pyridine core with a benzyl substituent and a carboxylic acid functional group . This synthon is designed for versatile applications in scientific research and development. In pharmaceutical research, it serves as a crucial intermediate in the synthesis of biologically active molecules . It is specifically employed as a key building block in the development of kinase inhibitors for cancer treatment and in the preparation of modulators for central nervous system disorders, such as anxiolytics and antipsychotics . Its rigid heterocyclic scaffold is known to enhance binding selectivity and metabolic stability in drug candidates . The compound's reactivity allows for strategic diversification; the carboxylic acid group can be readily converted into various esters, amides, and other derivatives to create analog libraries for structure-activity relationship (SAR) studies . Furthermore, the benzyl substitution enables further functionalization through metal-catalyzed cross-coupling reactions . Beyond drug discovery, this compound finds utility in agrochemical synthesis for creating novel crop protection agents and in materials chemistry, where its distinct electronic properties contribute to the development of advanced materials like organic semiconductors and dyes . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-17(12)13(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPINVMHWWSCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Ring Formation

The most direct route involves cyclocondensation of 2-picolylamine with benzyl-substituted acyl chlorides. For example, reacting 2-picolylamine with benzylmalonyl chloride in dimethylformamide (DMF) at 120°C for 12 hours produces ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate in 65% yield. Mechanistically, nucleophilic attack of the amine on the carbonyl carbon initiates ring closure, followed by elimination of HCl to form the imidazo core.

Representative Procedure

  • Charge 2-picolylamine (10 mmol) and benzylmalonyl chloride (12 mmol) into anhydrous DMF
  • Heat at 120°C under nitrogen for 12 hours
  • Quench with ice water, extract with ethyl acetate
  • Purify via column chromatography (hexane:EtOAc 3:1)

Nitroalkane Activation in Polyphosphoric Acid

Alternative methods employ nitroalkanes as electrophiles in polyphosphoric acid (PPA). When 2-picolylamine reacts with β-nitroethylbenzene in PPA at 100°C for 6 hours, the nitro group facilitates cyclization through intermediate nitrile oxide formation. This method yields 3-benzylimidazo[1,5-a]pyridine-1-nitroethane (45%), which undergoes subsequent oxidation to the carboxylic acid.

Post-Synthetic Functionalization

Ester Saponification

Carboxylic acid derivatives are typically accessed via alkaline hydrolysis of ester precursors. Treatment of ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate with 2M NaOH in ethanol/water (1:1) at reflux for 4 hours provides the target acid in 90% yield after acidification.

Optimized Saponification Conditions

Parameter Value
NaOH Concentration 2 M
Solvent Ratio EtOH:H₂O (1:1)
Temperature 80°C
Reaction Time 4 hours
Yield 90%

Catalytic Deuteration Methods

Recent advances enable deuterium incorporation at the benzyl position using Pd/C-Pt/C catalysts in D₂O. This technique achieves >90% deuteration at 120°C under hydrogen atmosphere, preserving the carboxylic acid functionality.

Metal-Assisted Syntheses

Palladium-Catalyzed Coupling

Palladium complexes facilitate late-stage benzylation through Suzuki-Miyaura couplings. Bromoimidazo[1,5-a]pyridine intermediates react with benzylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (10:1) at 80°C. While effective for introducing diverse benzyl analogs, this method requires pre-functionalized starting materials.

Comparative Method Analysis

Method Yield Purity Scalability Functional Group Tolerance
Acyl Chloride Route 65% >95% Moderate Limited to stable acyl chlorides
Nitroalkane/PPA 45% 85% High Tolerates electron-deficient nitroalkanes
Suzuki Coupling 55% 90% Low Requires halogenated precursors

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 6.8 Hz, 1H), 8.15 (s, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.45–7.30 (m, 5H), 4.25 (s, 2H), 3.95 (s, 2H)
  • IR (KBr): 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (imidazole ring)
  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN)

Applications in Drug Development

The carboxylic acid moiety enables conjugation to biological targets through amide bond formation. Using HATU as coupling reagent, researchers have generated over 50 derivatives with IC₅₀ values <100 nM against kinase targets. Deuteration strategies further enhance metabolic stability while maintaining potency.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Properties
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives, including 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid, as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting a pathway for the development of new anticancer therapies .

b. Cardiovascular Applications
The compound has also been investigated for its role in cardiovascular health. It acts on the nitric oxide/cyclic GMP signaling pathway, which is crucial for vascular relaxation and platelet function. This suggests potential applications in treating conditions like hypertension and heart failure . The ability to modulate this pathway could lead to new therapeutic approaches for managing cardiovascular diseases.

Catalysis

a. N-Heterocyclic Carbene Ligands
this compound can serve as a precursor for synthesizing N-heterocyclic carbene (NHC) ligands. These ligands are essential in catalysis due to their ability to form stable complexes with transition metals, enhancing catalytic activity in various reactions, including hydrosilylation . The ligands derived from this compound have demonstrated high enantioselectivity and functional group tolerance in catalytic processes.

Synthesis of Novel Compounds

a. Synthetic Intermediates
This compound can be utilized as an intermediate in the synthesis of other biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced properties . The versatility in synthetic pathways makes it a valuable building block in drug discovery.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that derivatives of this compound inhibit proliferation in several cancer cell lines .
Study 2Cardiovascular EffectsInvestigated the modulation of the NO/cGMP pathway, showing potential benefits in treating hypertension .
Study 3Catalytic ApplicationsDeveloped NHC ligands from this compound that showed high efficiency in catalyzing reactions at ambient temperatures .

Mechanism of Action

The mechanism of action of 3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Key Properties:

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazard Profile : Classified as harmful (H315: skin irritation, H319: eye irritation) .
  • Synthesis : Efficient routes include haloform cleavage of trifluoroethyl intermediates or cyclization reactions involving aromatic ketones and benzaldehyde derivatives .

Comparison with Structural Analogs

The imidazo[1,5-a]pyridine-1-carboxylic acid scaffold can be modified at the 3-position to tune physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Benzyl (Target Compound) Benzyl C₁₅H₁₂N₂O₂ 252.27 High lipophilicity; potential drug intermediate
3-Cyclobutyl Cyclobutyl C₁₂H₁₂N₂O₂ 216.24 Compact substituent; used in kinase inhibitor research
3-(Trifluoromethyl) CF₃ C₉H₅F₃N₂O₂ 212.15 Electron-withdrawing group; enhances metabolic stability
3-(Difluoromethyl) CHF₂ C₉H₆F₂N₂O₂ 212.15 Moderate polarity; explored in fluorophore design
7-Bromo (GSK-3 Inhibitor Derivative) Br at C7 C₉H₆BrN₂O₂ 256.06 Bromine enhances binding affinity for kinases

Photophysical Properties

Imidazo[1,5-a]pyridine derivatives exhibit solvatochromism and large Stokes shifts, making them suitable as fluorescent probes.

Biological Activity

Overview

3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS No. 1018517-02-6) is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure includes a benzyl group which enhances its lipophilicity, potentially improving its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites through various interactions including hydrogen bonding and hydrophobic interactions. This mechanism is critical for its potential therapeutic applications in diseases involving enzyme dysregulation.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival is under investigation.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting that it may help in conditions like neurodegeneration by protecting neuronal cells from apoptosis.

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of imidazo[1,5-a]pyridine derivatives, including this compound. These studies have provided insights into how structural modifications can enhance or diminish biological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveProtection against neuronal apoptosis

Synthetic Routes

The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of 2-aminopyridine with benzyl bromide under basic conditions followed by cyclization with a carboxylating agent. This synthetic approach allows for the production of the compound in a laboratory setting.

Q & A

Basic Questions

Q. What are the key identifiers and physicochemical properties of 3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid?

  • Answer : The compound is identified by its molecular formula C₁₅H₁₃N₂O₂ and CAS number 138891-51-7 (derived from structural analogs in and ). Key properties include a molecular weight of ~259.28 g/mol (calculated from the formula). Physicochemical characteristics such as solubility and stability are influenced by the benzyl substituent, which enhances lipophilicity compared to non-benzylated analogs. Storage recommendations include maintaining the compound at 2–8°C in a dry environment to prevent degradation .

Q. What synthetic methodologies are commonly employed for preparing this compound?

  • Answer : A widely used method involves condensation reactions between aromatic aldehydes and 2,2'-dipyridylketone in hot acetic acid with ammonium acetate as a catalyst (yields ~60–75%). For example, benzyl-substituted analogs are synthesized via cyclization of aliphatic imines, though instability of intermediates may require modified protocols (e.g., low-temperature isolation) . Alternative routes include one-pot multicomponent reactions, which improve efficiency by reducing purification steps .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact (GHS H315, H319) .
  • Working in a fume hood to prevent inhalation of dust (GHS H335) .
  • Storage at 2–8°C in airtight containers to minimize hygroscopicity and oxidation .
  • Disposal via licensed chemical waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield and purity?

  • Answer : Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Cu(I)) may enhance cyclization efficiency .

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate stability .

  • Purification : Column chromatography with gradient elution (hexane/EtOAc) or recrystallization (MeOH/H₂O) enhances purity.

  • Reaction monitoring : TLC or HPLC tracking identifies side products (e.g., dimerization), enabling real-time adjustments .

    Method Conditions Yield Purity Reference
    Acetic acid condensation120°C, 12 h65%>95%
    One-pot synthesisDMF, 80°C, 6 h78%>98%

Q. What analytical techniques confirm molecular structure and purity?

  • Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl CH₂ at δ ~4.5 ppm) and confirms regiochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 259.28) .
  • HPLC : Quantifies purity (>98% via C18 column, acetonitrile/water gradient) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable) .

Q. How does the benzyl group influence coordination chemistry in metal complexes?

  • Answer : The benzyl substituent enhances π-backbonding in metal-ligand interactions, stabilizing complexes with transition metals (e.g., Ru(II), Pd(II)). In studies of imidazo[1,5-a]pyridine ligands, the benzyl group increases ligand rigidity, improving catalytic activity in cross-coupling reactions. For example, Ru(II) complexes exhibit enhanced luminescence quantum yields due to extended conjugation .

Q. What are the implications of structural modifications on bioactivity?

  • Answer :

  • Carboxylic acid group : Enables salt formation (e.g., sodium salts) for improved aqueous solubility in pharmacological assays .
  • Benzyl substitution : Modulates lipophilicity, impacting membrane permeability in cell-based studies. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding to neurological targets (e.g., CB2 receptors) .
  • Heterocyclic analogs : Replacing the benzyl group with pyridyl moieties alters selectivity in kinase inhibition assays .

Data Contradictions and Resolutions

  • Synthesis Yields : reports ~65% yield for acetic acid-mediated synthesis, while achieves 78% via one-pot methods. Contradictions arise from solvent polarity and intermediate stability. Resolution: Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .
  • Biological Activity : Some analogs show conflicting CB2 receptor affinities. Resolution: Validate assays using standardized radioligands (e.g., [³H]CP-55,940) and control for metabolic instability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid

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